3-Fluoro-5-methoxypyridin-2-amine
CAS No.: 1211589-70-6
Cat. No.: VC8014047
Molecular Formula: C6H7FN2O
Molecular Weight: 142.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211589-70-6 |
---|---|
Molecular Formula | C6H7FN2O |
Molecular Weight | 142.13 |
IUPAC Name | 3-fluoro-5-methoxypyridin-2-amine |
Standard InChI | InChI=1S/C6H7FN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |
Standard InChI Key | XDOHJTASOZCWFE-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(N=C1)N)F |
Canonical SMILES | COC1=CC(=C(N=C1)N)F |
Introduction
3-Fluoro-5-methoxypyridin-2-amine is an organic compound with the molecular formula C6H7FN2O. It is a derivative of pyridine, featuring a fluorine atom at the third position, a methoxy group at the fifth position, and an amino group at the second position on the pyridine ring. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique electronic and steric properties.
Synthesis Methods
Several methods are used to synthesize this compound, including:
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Suzuki-Miyaura Coupling Reaction: Involves 3-fluoropyridine-2-boronic acid and 5-methoxy-2-iodoaniline, with palladium(II) acetate as the catalyst.
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Nucleophilic Substitution Reaction: Uses 3-fluoro-2-nitropyridine and 5-methoxyaniline, with copper(I) iodide as the catalyst.
Synthesis Method | Starting Materials | Catalyst | Conditions |
---|---|---|---|
Suzuki-Miyaura | 3-Fluoropyridine-2-boronic acid, 5-methoxy-2-iodoaniline | Palladium(II) acetate | Reflux in tetrahydrofuran |
Nucleophilic Substitution | 3-Fluoro-2-nitropyridine, 5-methoxyaniline | Copper(I) iodide | Elevated temperatures in dimethyl sulfoxide |
Catalysis
3-Fluoro-5-methoxypyridin-2-amine is used as a ligand in various catalytic reactions, enhancing efficiency and selectivity. Its unique electronic properties make it suitable for facilitating complex chemical transformations.
Organic Synthesis
It serves as a building block for synthesizing more complex organic molecules. The compound's reactivity allows it to be incorporated into diverse chemical structures, making it valuable in organic synthesis.
Biological Applications
Research explores its potential as an enzyme inhibitor and biochemical probe. The compound's ability to interact with biological systems makes it a candidate for developing new therapeutic agents.
Application Area | Description |
---|---|
Catalysis | Enhances efficiency and selectivity in chemical reactions |
Organic Synthesis | Building block for complex organic molecules |
Biology | Potential enzyme inhibitor and biochemical probe |
Medicinal Chemistry
Studies focus on its potential as a pharmacophore in drug design. The compound's unique structure and properties make it an interesting candidate for targeting various diseases.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties, which could lead to applications in developing new antimicrobial agents.
Material Science
Investigations into its use in material science aim to exploit its electronic properties for creating materials with novel characteristics.
Research Area | Potential Applications |
---|---|
Medicinal Chemistry | Drug design for various diseases |
Antimicrobial Activity | Development of new antimicrobial agents |
Material Science | Creation of materials with unique properties |
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